2-(4-Ethylphenyl)-2-butanol
Overview
Description
2-(4-Ethylphenyl)-2-butanol is an organic compound characterized by a butanol backbone with a 4-ethylphenyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-2-butanol typically involves the reaction of 4-ethylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2-(4-ethylphenyl)-2-butanone. This method is preferred due to its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-(4-ethylphenyl)-2-butanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-(4-ethylphenyl)butane, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2-(4-Ethylphenyl)-2-butanone.
Reduction: 2-(4-Ethylphenyl)butane.
Substitution: 2-(4-Ethylphenyl)-2-chlorobutane.
Scientific Research Applications
2-(4-Ethylphenyl)-2-butanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the aromatic ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
2-(4-Methylphenyl)-2-butanol: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)-2-butanol: Contains a chlorine atom instead of an ethyl group.
2-(4-Methoxyphenyl)-2-butanol: Features a methoxy group in place of the ethyl group.
Uniqueness: 2-(4-Ethylphenyl)-2-butanol is unique due to the presence of the ethyl group, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This makes it distinct in its applications and interactions compared to its analogs.
Properties
IUPAC Name |
2-(4-ethylphenyl)butan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h6-9,13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIRIVAVKZKTFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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